Tetraethylammonium fluoride trihydrate

CAS No.: 63123-00-2; 665-46-3

Cat. No.: VC4299085

Molecular Formula: C8H26FNO3

Molecular Weight: 203.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63123-00-2; 665-46-3 |

|---|---|

| Molecular Formula | C8H26FNO3 |

| Molecular Weight | 203.298 |

| IUPAC Name | tetraethylazanium;fluoride;trihydrate |

| Standard InChI | InChI=1S/C8H20N.FH.3H2O/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 |

| Standard InChI Key | PAFUZNZXLJBLPH-UHFFFAOYSA-M |

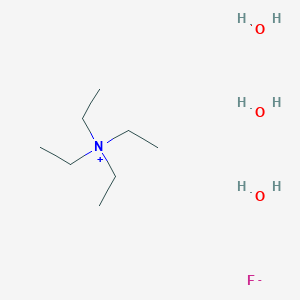

| SMILES | CC[N+](CC)(CC)CC.O.O.O.[F-] |

Introduction

Chemical Structure and Molecular Characteristics

Tetraethylammonium fluoride trihydrate belongs to the class of quaternary ammonium salts, featuring a central nitrogen atom bonded to four ethyl groups and a fluoride ion. Its molecular formula is C₈H₂₆FNO₃, with a molecular weight of 203.30 g/mol . The trihydrate form incorporates three water molecules, which influence its stability and solubility. Structural analyses reveal a crystalline lattice stabilized by hydrogen bonding between fluoride ions and water molecules, as evidenced by X-ray diffraction studies .

Molecular Specifications

The compound’s structural integrity is maintained through ionic interactions between the tetraethylammonium cation [(C₂H₅)₄N⁺] and the fluoride anion (F⁻), with water molecules occupying interstitial sites. Key spectroscopic data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 62–63°C (decomposes) | |

| Density | 1.12 g/cm³ (estimated) | |

| Solubility | Soluble in water, THF, DMSO | |

| Storage Conditions | 2–8°C in dry, sealed containers |

The infrared (IR) spectrum of tetraethylammonium fluoride trihydrate exhibits characteristic peaks at 3400 cm⁻¹ (O-H stretching) and 1050 cm⁻¹ (C-N stretching), confirming the presence of hydrated water and quaternary ammonium groups . Nuclear magnetic resonance (NMR) studies further validate the structure, with ¹⁹F NMR showing a singlet at −120 ppm, indicative of free fluoride ions in solution .

Synthesis and Purification

The synthesis of tetraethylammonium fluoride trihydrate typically involves the metathesis reaction between tetraethylammonium bromide and a fluoride source such as potassium fluoride (KF) in aqueous media. The general reaction proceeds as follows:

Challenges in Anhydrous Preparation

Efforts to synthesize anhydrous tetraethylammonium fluoride often result in partial decomposition, producing hydrogen difluoride (HF₂⁻) and hydroxide (OH⁻) impurities. Thermogravimetric analysis (TGA) reveals that heating the trihydrate above 40°C under vacuum leads to a 10–30% loss of water content, accompanied by the formation of difluoride species . Consequently, commercial samples are predominantly supplied as the trihydrate, with purity levels ranging from 94.5% to 100% .

Physical and Chemical Properties

Thermal Stability

The compound decomposes at temperatures above 63°C, releasing water and hydrogen fluoride gas. Differential scanning calorimetry (DSC) profiles show an endothermic peak at 62°C, corresponding to the loss of crystalline water, followed by exothermic decomposition at 150°C .

Solubility and Reactivity

Tetraethylammonium fluoride trihydrate exhibits high solubility in polar aprotic solvents such as tetrahydrofuran (THF) and DMSO, with solubility values exceeding 50 g/100 mL at 25°C . In aqueous solutions, it dissociates into [(C₂H₅)₄N]⁺ and F⁻ ions, the latter acting as a strong nucleophile. This reactivity is exploited in deprotection reactions, where fluoride ions cleave silicon-oxygen bonds in silyl ethers .

Applications in Synthetic Chemistry

Nucleophilic Fluorination

Electrochemical and Material Science Applications

Ion-Selective Electrodes

The compound is integral to the development of fluoride-selective electrodes, which are used in environmental monitoring and industrial process control. Electrodes fabricated with tetraethylammonium fluoride trihydrate exhibit high sensitivity, with detection limits as low as 1 µM .

Fluoropolymer Synthesis

In materials science, the reagent aids in the preparation of fluorinated polymers such as poly(vinylidene fluoride) (PVDF). These polymers display exceptional chemical resistance and thermal stability, making them suitable for high-performance coatings and membranes .

| Hazard | Precautionary Measure |

|---|---|

| Skin Contact | Rinse immediately with water |

| Inhalation | Move to fresh air, seek medical aid |

| Storage | Keep in cool, dry place away from acids |

Recent Research and Developments

Fluoride Transfer Kinetics

A 2024 study by Lloyd-Jones et al. investigated the speciation and kinetics of fluoride transfer from tetraethylammonium fluoride trihydrate to silicon centers. Using ¹⁹F NMR spectroscopy, the team observed a second-order rate constant of at 25°C, highlighting the reagent’s efficiency in mediating fluoride exchange .

Carbon Nanotube Dispersion

Adronov et al. (2024) developed conjugated polymers with self-immolative sidechains using tetraethylammonium fluoride trihydrate as a deprotecting agent. These polymers enabled the dispersion of carbon nanotubes in organic solvents, advancing applications in flexible electronics and nanocomposites .

Room-Temperature Nanostructure Synthesis

Parola et al. (2023) demonstrated the compound’s role in stabilizing colloidal CdSe/CdS nanoemitters at room temperature. The fluoride ions passivated surface defects, enhancing photoluminescence quantum yields to 85% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume